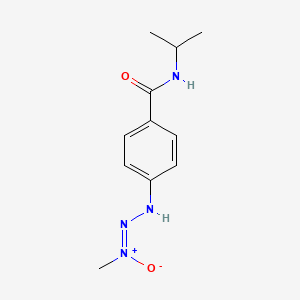
4-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropyl-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazeno group attached to a benzamide backbone, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide typically involves the reaction of an appropriate benzamide derivative with a triazeno precursor. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.
化学反応の分析
Types of Reactions
p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the triazeno group into other functional groups, potentially leading to new derivatives.
Substitution: The benzamide moiety can participate in substitution reactions, where different substituents can be introduced to modify the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a diverse range of compounds.
科学的研究の応用
p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide has several scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals.
作用機序
The mechanism by which p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazeno group can form covalent bonds with specific amino acid residues, altering the function of the target protein. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- p-(3-Hydroxy-3-methyl-1-triazeno)benzoic acid
- p-(3-Hydroxy-3-methyl-1-triazeno)benzamide
- p-(3-Hydroxy-3-methyl-1-triazeno)-N-methylbenzamide
Uniqueness
Compared to these similar compounds, p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide stands out due to its unique isopropyl group, which can influence its solubility, reactivity, and interaction with biological targets. This distinct feature may enhance its suitability for specific applications, making it a compound of interest in various research and industrial contexts.
特性
CAS番号 |
41596-24-1 |
|---|---|
分子式 |
C11H16N4O2 |
分子量 |
236.27 g/mol |
IUPAC名 |
(Z)-methyl-oxido-[[4-(propan-2-ylcarbamoyl)phenyl]hydrazinylidene]azanium |
InChI |
InChI=1S/C11H16N4O2/c1-8(2)12-11(16)9-4-6-10(7-5-9)13-14-15(3)17/h4-8,13H,1-3H3,(H,12,16)/b15-14- |
InChIキー |
BWROVADFQQAOMV-PFONDFGASA-N |
異性体SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)N/N=[N+](/C)\[O-] |
正規SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)NN=[N+](C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















